molecular formula C13H16O3 B11888908 methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

Cat. No.: B11888908
M. Wt: 220.26 g/mol
InChI Key: ZBJQOGJPPDQGPV-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by its indene structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 7th position and an acetate group at the 2nd position of the indene ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate typically involves the reaction of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14O3C_{12}H_{14}O_3 and a molecular weight of 206.24 g/mol. Its structure includes a bicyclic indene framework with methoxy and acetate functional groups, which may enhance its interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic activities. The presence of the methoxy group is believed to play a crucial role in these effects, potentially by modulating inflammatory pathways or pain receptors.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the indene structure followed by the introduction of methoxy and acetate groups. The exact synthetic pathway remains an area for further exploration to optimize yields and purity.

Case Study: Cytotoxic Activity

A related study examined various compounds for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds structurally similar to this compound showed IC50 values ranging from 2.43 to 14.65 µM, indicating significant growth inhibition in these lines . Although direct data on the compound's cytotoxicity is lacking, its structural analogs suggest potential in this area.

Comparative Analysis

To better understand its potential applications, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-(7-methylindeno[1,2-b]furan)acetateC12H14O3C_{12}H_{14}O_3Furan ring; flavoring agentModerate antimicrobial
Ethyl 2-(7-methoxyindole)acetateC11H13O3C_{11}H_{13}O_3Methoxy group; potential bioactivityAnti-cancer properties
Methyl 2-(7-methoxyindole)acetateC12H13O3C_{12}H_{13}O_3Similar methoxy group; diverse pharmacologyAntimicrobial activity

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

InChI

InChI=1S/C13H16O3/c1-15-12-7-6-9(8-13(14)16-2)10-4-3-5-11(10)12/h6-7H,3-5,8H2,1-2H3

InChI Key

ZBJQOGJPPDQGPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC2=C(C=C1)CC(=O)OC

Origin of Product

United States

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